3-Hexen-2-one

Lipid oxidation Food shelf-life Volatile marker quantification

3-Hexen-2-one (CAS 4376-23-2), systematically named (E)-hex-3-en-2-one, is a six-carbon α,β-unsaturated methyl ketone (C₆H₁₀O, MW 98.14 g/mol) belonging to the enone class of volatile organic compounds (VOCs). It is a naturally occurring plant metabolite found across diverse species including Zea mays, Centella asiatica, and Tripleurospermum maritimum, where it functions as both a semiochemical in plant–insect communication and an allelochemical involved in plant defense.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 4376-23-2
Cat. No. B3415882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexen-2-one
CAS4376-23-2
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC=CC(=O)C
InChIInChI=1S/C6H10O/c1-3-4-5-6(2)7/h4-5H,3H2,1-2H3/b5-4+
InChIKeyLPCWMYHBLXLJJQ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexen-2-one CAS 4376-23-2 Procurement Guide: Evidence-Based Differentiation for Flavor, Fragrance, and Volatile Organic Compound Research


3-Hexen-2-one (CAS 4376-23-2), systematically named (E)-hex-3-en-2-one, is a six-carbon α,β-unsaturated methyl ketone (C₆H₁₀O, MW 98.14 g/mol) belonging to the enone class of volatile organic compounds (VOCs) [1]. It is a naturally occurring plant metabolite found across diverse species including Zea mays, Centella asiatica, and Tripleurospermum maritimum, where it functions as both a semiochemical in plant–insect communication and an allelochemical involved in plant defense [1][2]. In industrial contexts, this compound is primarily valued as a flavor and fragrance ingredient imparting green, grassy, and fruity sensory notes, and as a reactive synthetic intermediate whose α,β-unsaturated carbonyl system enables Michael addition, cyclocondensation, and heterocycle-forming reactions [2][3]. Unlike its C₆ aldehyde and alcohol counterparts in the green leaf volatile (GLV) family—such as (Z)-3-hexenal, (E)-2-hexenal, and (Z)-3-hexen-1-ol—3-hexen-2-one occupies a distinct functional niche defined by its combination of methyl ketone reactivity, intermediate hydrophobicity (XlogP ≈ 1.20), and a characteristic odor profile that bridges green-leaf and fruity-sweet sensory domains [3][4].

Why 3-Hexen-2-one Cannot Be Replaced by Other C₆ Green Leaf Volatiles in Flavor, Fragrance, and Chemical Synthesis Applications


The C₆ green leaf volatile family encompasses aldehydes [(Z)-3-hexenal, (E)-2-hexenal], alcohols [(Z)-3-hexen-1-ol, hexanol], and ketones (3-hexen-2-one, 4-hexen-3-one) that share a six-carbon backbone but diverge critically in their functional groups and physicochemical properties [1]. These structural differences produce measurable divergences across at least three procurement-relevant dimensions: (1) odor detection threshold and sensory character—where the ketone's ~10 ppb threshold contrasts with the aldehyde (Z)-3-hexenal at ~0.25 ppb [2] and the alcohol (Z)-3-hexen-1-ol at ~70 ppb [2], yielding distinct perception intensity profiles; (2) chemical reactivity dictated by the α,β-unsaturated ketone moiety, which enables conjugate addition pathways unavailable to the corresponding aldehydes or alcohols [1]; and (3) chromatographic retention behavior and volatility parameters that directly impact analytical method development, formulation stability, and headspace performance in finished products [3][4]. These orthogonal differentiation dimensions mean that generic substitution within the C₆ GLV class—without quantitative verification of the specific end-use property—carries a high risk of functional failure.

Quantitative Differentiation Evidence for 3-Hexen-2-one CAS 4376-23-2: Head-to-Head and Cross-Study Comparisons Against Closest Structural Analogs


Oxidative Stability Marker: 3-Hexen-2-one Exhibits n-3 PUFA-Specific Volatile Generation Distinct from Saturated Ketones in Accelerated Oil Oxidation

In a quantitative HS-SPME-GC/TOF-MS study of seven edible oils subjected to accelerated thermal oxidation (15 days), 3-hexen-2-one was below the detection limit in partially hydrogenated vegetable oil (PHVO) but reached 219 ± 8 μg/kg in flax oil—characterized by the highest α-linolenic acid (ALA, 18:3 n-3) content—and 133 ± 2 μg/kg and 101 ± 1 μg/kg in fish oil (FO) and cod liver oil (CLO), respectively [1]. By contrast, the saturated methyl ketone 2-pentanone was readily detected even in the low-oxidation PHVO matrix (19 ± 5 μg/kg) and showed a comparatively modest enrichment factor across oils (3.2× from PHVO to flax oil vs. >137× for 3-hexen-2-one from non-detectable to 219 μg/kg), demonstrating that 3-hexen-2-one's generation is selectively coupled to n-3 PUFA degradation rather than general lipid thermolysis [1].

Lipid oxidation Food shelf-life Volatile marker quantification

Chromatographic Discrimination: Kovats Retention Index Separation of 3-Hexen-2-one from Co-Eluting C₆ GLV Analogs Across Stationary Phases

On a non-polar DB-1 capillary column (60 m × 0.25 mm, 0.25 μm film), 3-hexen-2-one (mixed isomers, CAS 763-93-9) elutes with a Kovats retention index (RI) of 813, whereas the E-isomer specifically (CAS 4376-23-2) on a mid-polarity CP-Sil-8CB column (60 m × 0.25 mm, 0.25 μm) yields an RI of 843 [1][2]. By comparison, the structurally isomeric 4-hexen-3-one (CAS 2497-21-4)—which bears the carbonyl at position 3 rather than position 2 and has a FEMA GRAS designation (FEMA 3352)—exhibits a measurably lower boiling point of 135–137 °C and density of 0.858 g/mL at 25 °C versus 3-hexen-2-one's boiling point of 140 °C and density of ~0.8 g/mL, establishing a physical property basis for chromatographic separation [3]. On polar DB-Wax phase, 3-hexen-2-one's RI shifts to 1211, and on RTX-Wax to 1250, providing a multi-column RI fingerprint that distinguishes it from (E)-2-hexenal (RI ≈ 1226 on DB-Wax) and (Z)-3-hexen-1-ol (RI ≈ 1385 on the same phase) [1][4].

Gas chromatography Volatile identification Retention index database

Odor Threshold Differentiation: 3-Hexen-2-one Occupies an Intermediate Potency Position Between C₆ Aldehydes and Alcohols in the Green Leaf Volatile Family

3-Hexen-2-one has a reported odor detection threshold of approximately 10 ppb in air, positioning its olfactory potency between the ultra-potent C₆ aldehydes and the substantially less potent C₆ alcohols within the green leaf volatile (GLV) family . For comparison, (Z)-3-hexenal—the primary cut-grass odorant—exhibits an odor threshold of 0.25 ppb (40-fold more potent), (E)-2-hexenal (leaf aldehyde) has a threshold of 17 ppb (~1.7-fold more potent), while (Z)-3-hexen-1-ol (leaf alcohol) requires 70 ppb for detection (7-fold less potent) [1][2]. The structurally related 5-methyl-3-hexen-2-one (CAS 5166-53-0, FEMA 3409), which carries an additional methyl substituent, shifts the odor character from green-grassy-fruity to sweet-berry-cheesy, demonstrating that within the 3-hexen-2-one scaffold, even a single methyl addition can fundamentally alter the sensory profile [3].

Sensory science Odor threshold Flavor formulation

Physicochemical Differentiation: Boiling Point, Density, and LogP Divergence Between 3-Hexen-2-one and Its Closest Positional Isomer 4-Hexen-3-one

The positional isomer 4-hexen-3-one (CAS 2497-21-4, FEMA 3352) shares the identical molecular formula C₆H₁₀O and molecular weight (98.14 g/mol) with 3-hexen-2-one, yet the shift of the carbonyl from position 2 to position 3 produces measurable differences in bulk physicochemical properties relevant to procurement and formulation . 3-Hexen-2-one exhibits a boiling point of 140 °C at 760 mmHg and a density of approximately 0.80 g/cm³, while 4-hexen-3-one has a boiling point of 135–137 °C and a density of 0.858 g/mL at 25 °C . Furthermore, the calculated logP differs: 3-hexen-2-one has an ACD/LogP of 1.09 and XlogP3 of 1.20, whereas 5-methyl-3-hexen-2-one—the next closest homolog—has a higher logP of 1.56 to 1.98 (ALOGPS), consistent with the added methyl group increasing lipophilicity [1]. The 3-hexen-2-one vapor pressure of 6.3 mmHg at 25 °C also differs from 4-hexen-3-one's 6.7 mmHg, affecting headspace partitioning behavior in product formulations .

Physicochemical profiling Separation science Formulation compatibility

E-Isomer Specification: CAS 4376-23-2 Provides Defined Stereochemistry Absent in Mixed-Isomer 3-Hexen-2-one (CAS 763-93-9) for Analytical and Synthetic Reproducibility

3-Hexen-2-one exists as two geometric isomers: the (E)-isomer (CAS 4376-23-2, (E)-hex-3-en-2-one) and the (Z)-isomer (CAS 763-93-9 encompasses mixed or unspecified stereochemistry). The (E)-isomer (CAS 4376-23-2) has a distinct Kovats RI of 843 on CP-Sil-8CB, compared to the mixed-isomer entry (CAS 763-93-9) which reports an RI of 813 on DB-1 [1][2]. The (Z)-isomer specifically has been identified in meat-like model systems and food matrices where its formation and sensory contribution differ from the (E)-isomer [2][3]. The (E)-isomer is the thermodynamically more stable configuration and is the form typically specified for synthetic applications requiring defined stereochemistry, with commercial suppliers offering ≥95% purity for CAS 4376-23-2 . Procurement of the stereochemically defined (E)-isomer rather than the mixed-isomer grade eliminates the confounding variable of isomeric ratio variation in analytical calibration, sensory evaluation, and chemical synthesis where E/Z geometry affects reaction stereochemistry—particularly in conjugate addition reactions where the α,β-unsaturated ketone's geometry influences diastereoselectivity [1].

Isomer-specific analysis Analytical standard procurement Synthetic reproducibility

Ecological Function Differentiation: 3-Hexen-2-one Acts as an Allelochemical and Plant–Insect Semiochemical, Distinct from the Primarily Defense-Signaling Roles of GLV Aldehydes

Within the C₆ volatile family, functional ecological roles diverge by compound class. The aldehydes (Z)-3-hexenal and (E)-2-hexenal are primarily associated with direct antimicrobial defense and wound signaling, with (E)-2-hexenal demonstrating antifungal activity against Alternaria alternata germ tube growth and antibacterial activity against Salmonella choleraesuis [1][2]. In contrast, 3-hexen-2-one has been specifically implicated in allelopathic plant–plant interactions: in Amaranthus palmeri (Palmer amaranth), 3-hexen-2-one forms part of a volatile blend that suppresses germination in neighboring species by >90%, a function not reported for the corresponding C₆ aldehydes or alcohols at comparable potency [3]. Additionally, 3-hexen-2-one is listed in semiochemical databases as a compound utilized by multiple insect species in chemical communication systems, a role distinct from the primarily defensive and attractive functions of GLV aldehydes and alcohols [4]. The compound's occurrence in Citrus aurantifolia alongside antimycobacterial coumarins further suggests a co-occurring role in plant defense that complements but does not duplicate the antimicrobial mechanisms of the C₆ aldehydes [3].

Chemical ecology Allelopathy Semiochemical research

High-Impact Application Scenarios for 3-Hexen-2-one CAS 4376-23-2 Based on Quantified Differentiation Evidence


n-3 PUFA Oxidation Marker for Edible Oil Quality Control and Shelf-Life Studies

In accelerated oxidation studies of edible oils, 3-hexen-2-one demonstrates selective generation from n-3 PUFA-rich matrices (219 ± 8 μg/kg in flax oil, 133 ± 2 μg/kg in fish oil) while remaining undetectable in low-n-3 oils such as partially hydrogenated vegetable oil [1]. This selective coupling to ALA, EPA, and DHA degradation—contrasting with the non-selective generation of saturated ketones like 2-pentanone across all oil types—positions 3-hexen-2-one as a diagnostic volatile marker for n-3 PUFA oxidative deterioration. Food quality laboratories and edible oil manufacturers can employ this compound as a targeted analyte in HS-SPME-GC/MS methods to monitor omega-3 oil freshness and predict off-flavor development before sensory detection thresholds are reached.

GC-MS Volatile Reference Standard with Multi-Column RI Fingerprint for Definitive Compound Identification in Complex Food and Plant Matrices

The availability of the stereochemically defined (E)-isomer (CAS 4376-23-2) with a verified Kovats RI of 843 on CP-Sil-8CB, combined with the documented RIs of 813 (DB-1), 1211 (DB-Wax), and 1250 (RTX-Wax) for the compound class, provides analytical laboratories with a multi-column retention index fingerprint that enables unambiguous identification of 3-hexen-2-one in complex volatile profiles [1][2]. This is particularly critical in food aroma research (e.g., cooked meat model systems, used frying oils, annatto extracts) and plant volatile profiling where 3-hexen-2-one co-elutes with or is obscured by other C₆ volatiles on single-column methods [2][3][4]. The defined (E)-isomer standard eliminates the quantitative uncertainty introduced by mixed-isomer reference materials with indeterminate E/Z ratios.

Flavor and Fragrance Formulation Requiring Intermediate-Potency Green-Fruity Top Notes Distinct from Aldehydic and Alcoholic GLV Profiles

With an odor detection threshold of approximately 10 ppb—positioned between the ultra-potent (Z)-3-hexenal (0.25 ppb) and the relatively weak (Z)-3-hexen-1-ol (70 ppb)—3-hexen-2-one offers flavor and fragrance formulators a green-fruity odorant that provides perceptible impact without the dominating, fatiguing character of trace-potent aldehydes [1][2]. Its green-grassy-fruity descriptor profile is further differentiated from 5-methyl-3-hexen-2-one (FEMA 3409), which shifts toward sweet-berry-cheesy notes, allowing perfumers to select the specific 3-hexen-2-one scaffold for fresh, vegetal, and fruit-ripe accords without the dairy/cheese nuance of the methylated homolog [3]. The compound's vapor pressure of 6.3 mmHg at 25 °C and intermediate logP of ~1.20 further support headspace performance in fine fragrance and personal care product applications.

Chemical Ecology Research Tool for Investigating Allelopathic and Semiochemical Functions of Plant Volatile Ketones

3-Hexen-2-one's documented role in Palmer amaranth allelopathy—suppressing neighboring plant germination by >90% as part of a volatile ketone blend—coupled with its recognition as a semiochemical utilized across multiple insect taxa, establishes this compound as a functionally distinct probe for chemical ecology research [1][2]. Unlike (E)-2-hexenal, which has been extensively characterized for direct antimicrobial and defense-signaling functions, 3-hexen-2-one's allelopathic and insect communication roles represent under-investigated ecological dimensions of the C₆ volatile family. Researchers investigating plant–plant competitive interactions, insect host-finding behavior, or the evolution of volatile-mediated ecological functions can employ the defined (E)-isomer (CAS 4376-23-2) as a standardized stimulus in bioassay-guided studies, with confidence that the stereochemical purity eliminates confounding E/Z mixture effects on biological activity.

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